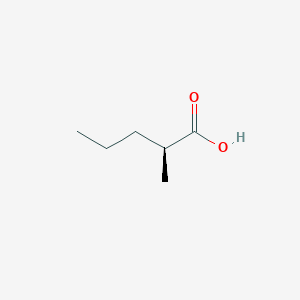

(S)-2-メチルバレリアン酸

概要

説明

(S)-2-Methylpentanoic acid is a chiral compound that is related to various amino acids and is of interest due to its potential biological activity. While the provided papers do not directly discuss (S)-2-Methylpentanoic acid, they do provide insights into related compounds which can help infer some of the properties and synthesis methods that might be applicable to (S)-2-Methylpentanoic acid.

Synthesis Analysis

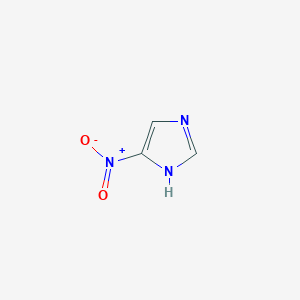

The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles under basic conditions, followed by acidolytic deprotection . Additionally, the synthesis of 3-amino-2-methylpentanoic acids has been reported, which involves comparison with natural products to determine the stereochemistry of the chiral centers . These methods could potentially be adapted for the synthesis of (S)-2-Methylpentanoic acid by focusing on the introduction of the methyl group at the correct position and ensuring the stereochemistry is maintained.

Molecular Structure Analysis

The molecular structure of (S)-2-Methylpentanoic acid would include a chiral center at the second carbon atom, similar to the compounds discussed in the papers. For example, the stereochemistry of 3-amino-2-methylpentanoic acid is crucial for its biological activity, as seen in natural products like majusculamide C . The stereochemistry of related compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acid, has also been determined and synthesized with specific stereochemical configurations .

Chemical Reactions Analysis

The chemical reactions involving these related compounds are typically centered around their amino groups and their ability to participate in the formation of peptides or act as inhibitors. For instance, 2-amino-5-azolylpentanoic acids have been used as inhibitors of nitric oxide synthases, with the identity and substitution of the azoles playing a significant role in their inhibitory potency . This suggests that (S)-2-Methylpentanoic acid could also engage in similar reactions, potentially acting as a building block in peptide synthesis or as a modulator of biological pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-Methylpentanoic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and optical rotation of these compounds would be influenced by their stereochemistry and functional groups . The presence of a methyl group and the specific configuration at the chiral center would affect the compound's interaction with solvents and its crystalline structure. Additionally, the presence of amino and hydroxy groups in related compounds suggests that (S)-2-Methylpentanoic acid would likely exhibit both acidic and basic properties, allowing it to participate in a variety of chemical reactions .

科学的研究の応用

バイオメディシンと治療法

(S)-2-メチルバレリアン酸: は、その潜在的な治療用途により、バイオメディシンで注目を集めています。研究者らは、薬物開発、遺伝子調節、標的療法におけるその役割を探求しています。 その分子認識能力や合成の容易さなど、独自の特性により、バイオセンシングやドラッグデリバリーのための汎用性の高いツールとして位置付けられています .

がん研究

がん研究では、この化合物の腫瘍増殖と転移への影響が注目されています。特定の経路や細胞プロセスへの影響を調査することで、新しい治療戦略が明らかになる可能性があります。 例えば、研究では肺がんモデルにおけるその抗がん作用が探求されています .

抗炎症作用

慢性炎症は、さまざまな病気の原因となります。研究者らは、(S)-2-メチルバレリアン酸の抗炎症の可能性を調査してきました。 その作用機序を理解することで、過敏性腸症候群、多発性硬化症、関節リウマチなどの疾患に対する治療介入につながる可能性があります .

植物生長の促進

興味深いことに、(S)-2-メチルバレリアン酸は、塩分条件下でも、植物生長を促進する微量栄養素として役立つ可能性があります。 研究者らは、それが植物の発達とストレス耐性にプラスの影響を与える可能性があると仮説を立てています .

核酸研究

天然核酸との構造的類似性から、この化合物は核酸研究に応用できる可能性があります。 それは、新しいナノ構造のビルディングブロックとして、または生物学的調査やバイオマーカー発見のツールとして役立つ可能性があります .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMEVBMNZIBR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187-82-2 | |

| Record name | (+)-2-Methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

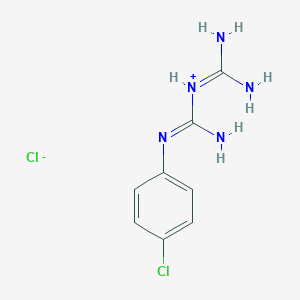

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)

![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)